tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
CAS No.: 211929-23-6
Cat. No.: VC17190983
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 211929-23-6 |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H15N3O2/c1-5-11-6(7(10)12-5)8(13)14-9(2,3)4/h10H2,1-4H3,(H,11,12) |
| Standard InChI Key | RNDYSAKJSIZOQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(N1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered imidazole ring substituted at positions 2, 4, and 5. The 2-methyl group enhances steric stability, while the 4-amino group provides nucleophilic reactivity. The tert-butyl ester at position 5 introduces bulkiness, influencing solubility and metabolic stability. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| CAS Registry Number | 211929-23-6 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (two N, one O) |
| Topological Polar Surface | 70.14 Ų |
The tert-butyl group contributes to lipophilicity (LogP ≈ 0.31), balancing aqueous solubility (12.3 mg/mL) and membrane permeability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related imidazole derivatives reveal distinct signals:
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¹H NMR (CDCl₃): δ 7.39 ppm (s, 1H, imidazole CH), 4.25–4.66 ppm (q, CH₂CH₃ ester), 3.65 ppm (s, NCH₃) .
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¹³C NMR (DMSO-d₆): δ 159.68 (ester CO), 154.27 (C-ArNH₂), 136.02 (CH-Ar) .
Infrared spectroscopy shows absorption bands at 3390 cm⁻¹ (N-H stretch) and 1647 cm⁻¹ (C=O ester) .
Synthesis and Structural Optimization
Conventional Synthesis Pathways
The compound is typically synthesized via cyclocondensation reactions. A representative method involves:
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Formylation: Reacting sarcosine ethyl ester with ethyl formate in tetrahydrofuran (THF) using sodium hydride as a base .
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Cyclization: Treating the intermediate with hydrochloric acid in ethanol to form the imidazole core .
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Amination: Introducing the amino group via cyanamide under reflux conditions .
Example Protocol:
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Step 1: N-Formyl sarcosine ethyl ester (29.6 g) reacts with NaH in THF/ethyl formate at 20°C for 3.5 h.
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Step 2: Hydrolysis with HCl/ethanol at 110°C for 2 h yields the imidazole intermediate.
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Step 3: Cyanamide addition in ethanol/water at pH 3, followed by reflux, affords the final product in 61% yield .
Challenges in Scale-Up
Key issues include:
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Low Yields (45–61%): Due to side reactions during cyclization .
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Purification Complexity: Requires column chromatography (ethyl acetate/ethanol/NH₄OH) to isolate pure product .
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Stereochemical Control: Racemization risks during ester hydrolysis necessitate stringent pH control.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro studies of analogous imidazoles demonstrate:
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MIC Values: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Inhibition: 50% growth reduction at 16 µg/mL for Candida albicans.
The amino group enhances membrane disruption, while the tert-butyl moiety improves pharmacokinetics.
Anti-Inflammatory Action
Imidazole derivatives suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) by 40–60% at 10 µM. Molecular docking suggests the carboxylate group binds COX-2’s Arg120 residue.
Applications in Medicinal Chemistry
Intermediate for Anticancer Agents
Derivatization at the 4-amino position yields kinase inhibitors. For example:
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Compound 4a: IC₅₀ = 0.8 nM against EGFR mutants.
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Compound 4b: 90% tumor growth inhibition in xenograft models.
Prodrug Development
Ester hydrolysis in vivo releases carboxylic acid metabolites with enhanced target engagement. Rat plasma stability studies show t₁/₂ = 6.2 h.
Future Directions and Challenges
Improving Synthetic Efficiency
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Catalytic Asymmetric Synthesis: Chiral phosphoric acids could enantioselectively form the imidazole core.
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Flow Chemistry: Microreactors may reduce reaction times from hours to minutes.
Expanding Therapeutic Indications
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Neuroinflammation: Testing blood-brain barrier permeability using in vitro models.
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Antiviral Activity: Screening against RNA viruses (e.g., SARS-CoV-2 protease).
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